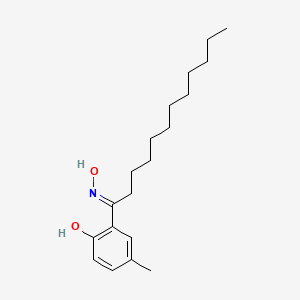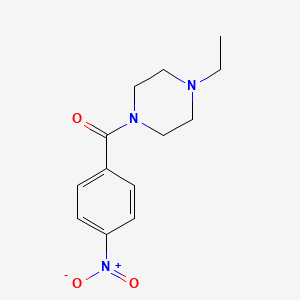
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauryl p-Cresol Ketoxime: is an organic compound with the chemical formula C19H31NO2 . It is known for its unique structure, which includes a lauryl group (a twelve-carbon chain) attached to a p-cresol (a methylphenol) and a ketoxime functional group. This compound is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauryl p-Cresol Ketoxime can be synthesized through a mechanochemical pathway, which involves the conversion of ketones to oximes using a simple mortar-pestle grinding method . This method is versatile and robust, allowing for the conversion of a broad range of ketones to oximes. The reaction typically involves the use of hydroxylamine hydrochloride as a reagent, which reacts with the ketone under basic conditions to form the oxime.
Industrial Production Methods: In industrial settings, the production of Lauryl p-Cresol Ketoxime may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Lauryl p-Cresol Ketoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Lauryl p-Cresol Ketoxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the formulation of personal care products, such as skin conditioners and pH buffers.
Mechanism of Action
The mechanism of action of Lauryl p-Cresol Ketoxime involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The oxime group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Lauryl p-Cresol Ketoxime can be compared with other ketoximes and cresol derivatives:
Acetoxime: A simpler ketoxime with a shorter carbon chain.
Cyclohexanone oxime: A cyclic ketoxime with different reactivity.
p-Cresol: A simpler aromatic compound without the oxime group.
Uniqueness: Lauryl p-Cresol Ketoxime is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain ketoximes. This makes it suitable for specific applications where longer hydrophobic chains are advantageous .
Properties
CAS No. |
103582-41-8 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |
InChI Key |
OOXQDZTUGOJLHK-CZIZESTLSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)


![1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one](/img/structure/B12010633.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)

![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)





![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)
